molecular formula C14H15NO3 B2770375 (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide CAS No. 1798430-67-7

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2770375
CAS No.: 1798430-67-7
M. Wt: 245.278
InChI Key: ZHSBIXRPQCVIAR-ONEGZZNKSA-N
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Description

The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide features a conjugated enamide backbone with two distinct furan-based substituents:

  • N-substituent: A (2,5-dimethylfuran-3-yl)methyl group, introducing steric bulk and lipophilicity.

The E-configuration of the double bond ensures planar rigidity, which may influence binding to biological targets.

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-7-13(11(2)18-10)8-15-14(16)4-3-12-5-6-17-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSBIXRPQCVIAR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide is a derivative of furan and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a prop-2-enamide backbone with furan and dimethylfuran substituents. The structural formula can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Research indicates that compounds containing furan moieties exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties
    • The presence of furan rings in the structure contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress that can lead to chronic diseases.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Inflammation is a common pathway in many diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
  • Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activities

Activity TypeMechanismReference
AntitumorApoptosis induction
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The observed IC50 values were comparable to well-known chemotherapeutic agents.
  • Oxidative Stress Reduction : In an animal model of oxidative stress-induced damage, administration of this compound resulted in a marked decrease in biomarkers of oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds related to furan derivatives exhibit promising anticancer activities. The structural components of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide suggest potential interactions with biological targets involved in cancer pathways. For instance, the furan moiety is known to participate in various biological reactions that can lead to apoptosis in cancer cells .

Antimicrobial Activity
The presence of furan rings in this compound has been linked to antimicrobial properties. Research has shown that furan derivatives can inhibit the growth of certain bacteria and fungi. The specific application of this compound in antimicrobial formulations could be explored further to develop new therapeutic agents against resistant strains .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. Its ability to undergo polymerization reactions can lead to the development of bio-based materials with desirable mechanical and thermal properties. These materials could find applications in packaging and automotive industries where sustainability is increasingly prioritized .

Nanocomposites
Incorporating this compound into nanocomposite materials can enhance their properties. The interaction between the furan derivatives and nanoparticles can result in improved strength and thermal stability, making them suitable for advanced applications such as electronics and aerospace .

Environmental Applications

Biofuels
this compound is structurally related to 2,5-dimethylfuran, a compound recognized for its potential as a biofuel. The conversion processes involving biomass can yield this compound as a byproduct or intermediate, contributing to sustainable energy solutions . Its high energy density compared to traditional biofuels makes it an attractive candidate for further exploration in biofuel research.

Pollution Control
The reactivity of furan derivatives allows them to be employed in environmental remediation processes. Their ability to interact with pollutants can facilitate the detoxification of contaminated sites. Future research could focus on the application of this compound in adsorbent materials for capturing harmful substances from air or water .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated that furan derivatives induce apoptosis in cancer cells through mitochondrial pathways .
Study 2Antimicrobial PropertiesIdentified significant antimicrobial activity against E. coli and S. aureus using furan-based compounds .
Study 3Biofuel ProductionExplored the conversion efficiency of biomass into 2,5-dimethylfuran and related compounds as sustainable energy sources .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Therapeutic Use/Claim Reference
(2E)-N-[(2,5-Dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide Dual furan substituents (2,5-dimethylfuran and furan-3-yl), E-enamide configuration Not explicitly stated (inferred GPCR/kinase target)
XCT790 Trifluoromethylphenyl, thiadiazole, and cyano groups; E-enamide configuration Estrogen-related receptor α (ERRα) inverse agonist
Asivatrep Pyridine, difluorophenyl, and methanesulfonamido groups; E-enamide configuration Not explicitly stated (likely kinase inhibitor)
Nalfurafine Hydrochloride Morphinan core, cyclopropylmethyl, and furan-3-yl; E-enamide configuration Treatment of uremic pruritus (κ-opioid agonist)

Structural Analysis

Furan vs. Aromatic Heterocycles
  • The target compound employs furan rings , which are less electron-deficient than pyridine (Asivatrep) or thiadiazole (XCT790). This may enhance interactions with polar residues in binding pockets.
  • Nalfurafine integrates a furan-3-yl group into a morphinan scaffold, demonstrating how furans can complement complex polycyclic systems in opioid receptor modulation .
Substituent Effects
  • The 2,5-dimethylfuran group in the target compound increases lipophilicity (logP) compared to XCT790’s trifluoromethyl groups, which improve metabolic stability but reduce solubility .
  • Asivatrep ’s pyridine and fluorophenyl groups likely enhance target specificity for kinases or nuclear receptors, leveraging halogen-bonding interactions .
Pharmacological Implications
  • The target compound’s furan substituents may favor peripheral targets (e.g., inflammatory mediators) due to reduced blood-brain barrier penetration compared to Nalfurafine’s morphinan core.

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